Arformoterol

描述

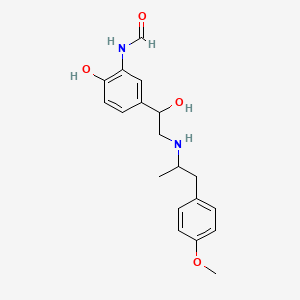

Structure

3D Structure

属性

IUPAC Name |

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-YJYMSZOUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40110071 |

Source

|

| Record name | (R,R)-Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.16e-02 g/L |

Source

|

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67346-49-0, 73573-87-2 |

Source

|

| Record name | Arformoterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67346-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arformoterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formoterol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arformoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R,R)-Formoterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMOTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZ84GCW8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arformoterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arformoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Arformoterol's Mechanism of Action in Airway Smooth Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arformoterol (B195475), the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of bronchoconstriction, primarily in chronic obstructive pulmonary disease (COPD).[1][2][3] Its therapeutic efficacy is rooted in its specific interaction with beta-2 adrenergic receptors on airway smooth muscle (ASM) cells, initiating a signaling cascade that leads to profound and sustained bronchodilation.[1] This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on ASM cells, detailing the signaling pathways, presenting key quantitative data, and outlining the experimental protocols used to elucidate its effects.

Introduction: The Clinical Significance of this compound

Chronic obstructive pulmonary disease is characterized by persistent airflow limitation, which is often progressive and associated with an enhanced chronic inflammatory response in the airways and the lungs to noxious particles or gases. Bronchodilators are the cornerstone of symptomatic management for COPD, and long-acting beta-2 agonists like this compound play a crucial role.[2] this compound is administered via nebulization and provides a sustained bronchodilator effect for up to 12 hours, making it suitable for twice-daily maintenance therapy.

A critical aspect of this compound's pharmacology is its stereochemistry. Formoterol exists as a racemic mixture of (R,R) and (S,S) enantiomers. This compound is the pure (R,R)-enantiomer, which is responsible for the bronchodilatory effects. The (R,R)-enantiomer is significantly more potent than the racemic mixture and the (S,S)-enantiomer, which is practically inactive at the beta-2 receptor.

The Core Mechanism: Beta-2 Adrenergic Receptor Signaling

The primary mechanism of action of this compound in airway smooth muscle cells is the stimulation of beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction initiates a well-defined intracellular signaling cascade that ultimately results in muscle relaxation and bronchodilation.

Receptor Binding and G-Protein Activation

This compound binds to the beta-2 adrenergic receptors on the surface of ASM cells. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein releases its alpha subunit (Gαs), which then binds to and activates the enzyme adenylyl cyclase.

cAMP Production and Protein Kinase A (PKA) Activation

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels is a critical step in the signaling pathway. cAMP acts as a second messenger and activates Protein Kinase A (PKA).

Downstream Effects of PKA Activation

Activated PKA phosphorylates several target proteins within the ASM cell, leading to a series of events that collectively promote relaxation:

-

Decreased Intracellular Calcium: PKA-mediated phosphorylation is believed to reduce the intracellular concentration of free calcium ions (Ca²⁺). This is achieved through multiple mechanisms, including promoting the sequestration of Ca²⁺ into the sarcoplasmic reticulum and reducing Ca²⁺ influx from the extracellular space. Since muscle contraction is a Ca²⁺-dependent process, a reduction in intracellular Ca²⁺ leads to muscle relaxation.

-

Modulation of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating the myosin light chain, a key step in the contractile process.

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKA may also lead to the activation of MLCP, which dephosphorylates the myosin light chain, further promoting relaxation.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of this compound and related compounds with the beta-2 adrenergic receptor and their functional effects on airway smooth muscle.

| Compound | Receptor | Parameter | Value | Cell/Tissue Type | Reference |

| This compound | Beta-2 Adrenergic | Potency vs. (S,S)-enantiomer | ~1000-fold greater | - | |

| This compound | Beta-2 Adrenergic | Potency vs. Racemic Formoterol | ~2-fold greater | - | |

| (R,R)-Formoterol | Beta-2 Adrenergic | pEC50 (cAMP accumulation) | 8.5 - 9.5 | Human Airway Smooth Muscle Cells | Inferred from formoterol data |

| (R,R)-Formoterol | Beta-2 Adrenergic | Ki (nM) | 1.0 - 5.0 | Lung Tissue | Inferred from formoterol data |

Table 1: Receptor Binding and Potency of this compound.

| Parameter | Value | Conditions | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | Inhalation | - |

| Plasma Protein Binding | 52-65% | In vitro | - |

| Terminal Half-life | ~26 hours | In COPD patients | - |

Table 2: Pharmacokinetic Properties of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.

-

Cell Culture and Membrane Preparation:

-

Culture human airway smooth muscle (HASM) cells to confluence in appropriate media.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled antagonist with high affinity for the β2-receptor (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

-

Add the prepared cell membranes to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Arformoterol: A Comprehensive Technical Guide on its Pharmacology and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arformoterol (B195475) is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). As the (R,R)-enantiomer of formoterol, it exhibits high selectivity and potency for the β2-adrenergic receptor. This document provides an in-depth technical overview of the pharmacology of this compound, with a specific focus on its receptor binding affinity and the downstream signaling pathways it modulates. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of its binding characteristics.

Introduction

This compound is a selective β2-adrenergic receptor agonist approved for the long-term maintenance treatment of bronchoconstriction in patients with COPD, including chronic bronchitis and emphysema.[1] It is the active (R,R)-enantiomer of the racemic mixture formoterol.[2][3] The therapeutic effects of this compound are mediated through its interaction with β2-adrenergic receptors on bronchial smooth muscle cells, leading to bronchodilation.[1] This guide delves into the core pharmacological principles of this compound, its binding kinetics to adrenergic receptors, and the experimental procedures used to characterize these interactions.

Pharmacology

Mechanism of Action

This compound is a potent and selective agonist for the β2-adrenergic receptor.[3] The pharmacologic effects of β2-adrenoceptor agonists like this compound are primarily attributed to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins. In bronchial smooth muscle cells, this cascade of events results in the relaxation of the muscle tissue and subsequent bronchodilation.

Beyond bronchodilation, the elevation of cAMP also inhibits the release of inflammatory mediators from mast cells in the airways, such as histamine (B1213489) and leukotrienes, which may contribute to its overall therapeutic effect in obstructive airway diseases.

Pharmacodynamics

This compound is the more active enantiomer of formoterol, with the (S,S)-enantiomer being approximately 1,000-fold less potent as a β2-agonist. Preclinical studies have indicated that this compound is a more potent β2-agonist than racemic formoterol. Clinical studies have demonstrated that this compound produces significant and sustained improvements in lung function in patients with COPD.

Pharmacokinetics

Following inhalation, this compound is absorbed into the systemic circulation. In patients with COPD receiving 15 mcg of this compound twice daily, the mean steady-state peak plasma concentration (Cmax) is approximately 4.3 pg/mL, with the time to reach Cmax (Tmax) being about 0.5 hours. The mean terminal half-life of this compound is approximately 26 hours. This compound is primarily metabolized in the liver via direct glucuronidation and O-demethylation, with the cytochrome P450 enzymes CYP2D6 and CYP2C19 involved in the latter pathway. Excretion occurs through both renal and fecal routes. The plasma protein binding of this compound is reported to be between 52% and 65%.

Receptor Binding Affinity

The therapeutic efficacy and selectivity of this compound are fundamentally determined by its binding affinity for β1 and β2-adrenergic receptors. This compound exhibits a significantly higher affinity for the β2 receptor compared to the β1 receptor, which is predominantly found in cardiac tissue. This selectivity is crucial for minimizing potential cardiovascular side effects.

Quantitative Binding Data

The binding affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity.

| Ligand | Receptor Subtype | Binding Affinity (Ki/Kd) | pKi/pKd | Reference |

| (R,R)-Formoterol (this compound) | Human β2-Adrenoceptor | 2.9 nM (Affinity) | - | |

| (S,S)-Formoterol | Human β2-Adrenoceptor | 3100 nM (Affinity) | - | |

| Formoterol | β2-Adrenoceptor | - | 8.2 ± 0.09 | |

| Formoterol | β1-Adrenoceptor | - | 6.25 ± 0.06 |

Note: pKi/pKd is the negative logarithm of the Ki/Kd value. A higher pKi/pKd value indicates a higher binding affinity.

The data clearly demonstrates the stereoselectivity of the β2-adrenergic receptor, with the (R,R)-enantiomer (this compound) possessing a binding affinity that is over 1000-fold greater than that of the (S,S)-enantiomer.

Signaling Pathway

The binding of this compound to the β2-adrenergic receptor initiates a well-defined intracellular signaling cascade.

References

The Stereospecific Effects of (R,R)-Formoterol on Beta-2 Adrenoceptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific effects of (R,R)-formoterol on beta-2 adrenoceptors (β2-AR). It delves into the quantitative pharmacology, detailed experimental methodologies, and the intricate signaling pathways activated by this potent and selective long-acting beta-agonist (LABA).

Introduction: The Significance of Stereoselectivity

Formoterol (B127741), a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD), exists as a racemic mixture of (R,R)- and (S,S)-enantiomers. However, the therapeutic activity is almost exclusively attributed to the (R,R)-isomer, also known as arformoterol. This guide will elucidate the profound differences in the pharmacological profile of the formoterol stereoisomers, highlighting the critical importance of stereochemistry in drug design and development. The (R,R)-enantiomer exhibits significantly higher affinity and potency at the β2-adrenoceptor compared to its (S,S)-counterpart, leading to superior bronchodilatory effects.[1]

Quantitative Pharmacology of Formoterol Stereoisomers

The interaction of formoterol stereoisomers with the β2-adrenoceptor is characterized by marked differences in binding affinity, potency, and intrinsic activity. The (R,R)-enantiomer is a high-affinity, potent, and full agonist, while the (S,S)-enantiomer displays significantly weaker interactions.

Table 1: Stereospecific Binding Affinity of Formoterol Isomers at the Human Beta-2 Adrenoceptor

| Stereoisomer | Binding Affinity (Ki) | Reference |

| (R,R)-Formoterol | 2.9 nM | [1] |

| (S,S)-Formoterol | 3100 nM | [1] |

Table 2: Potency and Intrinsic Activity of Formoterol and Other β2-Agonists in cAMP Accumulation Assays

| Agonist | Potency (pEC50) | Intrinsic Activity (relative to Isoprenaline) | Reference |

| (R,R)-Formoterol | 9.61 ± 0.12 | Full Agonist (0.94) | [2][3] |

| Isoprenaline | 8.58 ± 0.10 | 1.0 | |

| Salmeterol (B1361061) | Not determinable | Partial Agonist (0.30) | |

| Salbutamol | 6.95 ± 0.07 | Partial Agonist (0.69) | |

| Fenoterol | 8.23 ± 0.09 | Partial Agonist (0.89) |

Signaling Pathways of (R,R)-Formoterol at the Beta-2 Adrenoceptor

Upon binding to the β2-adrenoceptor, (R,R)-formoterol primarily activates the canonical Gs-protein coupled signaling pathway. However, evidence also suggests the involvement of non-canonical, β-arrestin-mediated pathways, which can lead to different cellular responses.

Canonical Gs-Adenylyl Cyclase-cAMP Pathway

The primary mechanism of action for (R,R)-formoterol involves the activation of the Gs alpha subunit of the G-protein. This initiates a cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA), resulting in smooth muscle relaxation and bronchodilation.

Caption: Canonical Gs-protein signaling pathway activated by (R,R)-formoterol.

Non-Canonical β-Arrestin Pathway and Biased Agonism

In addition to Gs-mediated signaling, agonist binding to the β2-AR can lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestins. This can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades, such as the MAPK/ERK pathway. Formoterol is considered a relatively balanced agonist, while some other β2-agonists like salmeterol show a bias towards Gs signaling over β-arrestin recruitment.

Caption: Non-canonical β-arrestin signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the stereospecific effects of (R,R)-formoterol on β2-adrenoceptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human β2-adrenoceptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled antagonist (e.g., [³H]-CGP 12177 or [¹²⁵I]-cyanopindolol).

-

Add increasing concentrations of the unlabeled competing ligand ((R,R)-formoterol or (S,S)-formoterol).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of the second messenger cAMP.

Methodology:

-

Cell Preparation:

-

Plate cells expressing the β2-adrenoceptor (e.g., HEK293 or CHO-K1) in a 96-well or 384-well plate and grow to near confluency.

-

On the day of the assay, wash the cells with a suitable buffer (e.g., PBS or HBSS).

-

-

Agonist Stimulation:

-

Prepare serial dilutions of the agonist ((R,R)-formoterol) in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the agonist dilutions to the cells and incubate at 37°C for a specified time (e.g., 15-60 minutes).

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or a chemiluminescent immunoassay kit.

-

These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signals to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

-

Calculate the intrinsic activity relative to a full agonist like isoprenaline.

-

Caption: Workflow for a cAMP accumulation assay.

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced movement of β2-adrenoceptors from the plasma membrane to intracellular compartments.

Methodology:

-

Cell Line and Reagents:

-

Use a cell line stably expressing a fluorescently tagged β2-adrenoceptor (e.g., β2-AR-tGFP in CHO-K1 cells).

-

Prepare a solution of the agonist ((R,R)-formoterol) at the desired concentration.

-

-

Assay Procedure:

-

Plate the fluorescently labeled cells in a suitable imaging plate (e.g., 96-well, clear bottom).

-

Treat the cells with the agonist for a specific time course (e.g., 30 minutes to several hours).

-

Fix the cells (optional, depending on the imaging method).

-

Stain the cell nuclei with a fluorescent dye (e.g., DAPI) for reference.

-

-

Imaging and Quantification:

-

Acquire images of the cells using a high-content imaging system or a confocal microscope.

-

Quantify the internalization by measuring the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.

-

Image analysis algorithms can be used to identify and quantify the intensity of these intracellular vesicles.

-

-

Data Analysis:

-

Calculate the percentage of receptor internalization relative to a control (e.g., untreated cells or cells treated with a maximal concentration of a known internalizing agonist).

-

Generate dose-response curves for agonist-induced internalization to determine the EC50.

-

References

Preclinical Development and Toxicological Profile of Arformoterol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475), the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic receptor agonist (LABA) indicated for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[1][2] As a single isomer, this compound exhibits greater potency and selectivity for the beta-2 receptor compared to its racemic parent, formoterol.[3][4][5] This technical guide provides a comprehensive overview of the preclinical development and toxicological profile of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacodynamics and Mechanism of Action

This compound is a selective beta-2 adrenergic agonist. Its primary pharmacologic effect is the relaxation of bronchial smooth muscle, leading to bronchodilation. This is achieved through the stimulation of intracellular adenyl cyclase, the enzyme responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various target proteins. This cascade of events leads to a decrease in intracellular calcium concentrations, inhibiting the contractile activity of smooth muscle cells and resulting in bronchodilation. In vitro studies have also demonstrated that this compound can inhibit the release of mediators of immediate hypersensitivity, such as histamine (B1213489) and leukotrienes, from mast cells in the human lung.

References

Arformoterol's In Vitro Modulation of Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arformoterol (B195475), the (R,R)-enantiomer of the long-acting β2-adrenergic receptor agonist formoterol (B127741), is primarily recognized for its bronchodilatory effects in the management of chronic obstructive pulmonary disease (COPD). Beyond its impact on airway smooth muscle, a growing body of in vitro evidence demonstrates its capacity to modulate inflammatory processes. This technical guide synthesizes key findings on the anti-inflammatory properties of this compound observed in various cell-based models. It details the underlying signaling pathways, provides a compilation of experimental data, and outlines representative protocols for investigating these effects. The primary mechanism involves the activation of the β2-adrenergic receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which in turn interferes with pro-inflammatory signaling cascades, notably the NF-κB pathway.

Core Mechanism of Action: The β2-Adrenergic Receptor-cAMP-PKA Axis

This compound exerts its effects by binding to β2-adrenergic receptors (β2-AR), which are G-protein coupled receptors. This interaction initiates a well-defined signaling cascade.[1]

-

Receptor Activation: this compound, as a selective β2-AR agonist, binds to the receptor on the surface of various immune and structural cells, including T-lymphocytes, mast cells, and bronchial epithelial cells.[2]

-

G-Protein Stimulation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[1]

-

PKA Activation: The resultant increase in intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).[1]

-

Downstream Phosphorylation: PKA then phosphorylates various downstream target proteins, which ultimately mediates the observed anti-inflammatory effects.[1]

Modulation of Inflammatory Mediators and Cell Functions

In vitro studies have demonstrated that this compound, or its racemate formoterol, can influence a range of inflammatory markers and cellular activities. The (R,R)-enantiomer (this compound) is noted to have more potent anti-inflammatory properties than the racemic mixture.

Data Presentation: Summary of In Vitro Effects

While specific IC50 values for this compound are not widely published, the following table summarizes the observed modulatory effects based on available literature.

| Cell Type | Inflammatory Stimulus | Mediator/Marker | Drug | Concentration | Observed Effect | Reference |

| Human T-Lymphocytes | - | Cytokine Production | (R,R)-Formoterol | Not specified | Predominantly anti-inflammatory effects | |

| Human Airway Smooth Muscle Cells | - | GM-CSF | (R,R)-Formoterol | Not specified | Reduces levels | |

| Human Mast Cells | - | Histamine, Leukotrienes | This compound | Not specified | Inhibition of release | |

| Human Bronchial Epithelial Cells (16HBE) | Cigarette Smoke Extract (CSE) | IL-8, TNF-α mRNA | Formoterol (+ Fluticasone) | Not specified | Reduced expression | |

| Human Bronchial Epithelial Cells (PBEC) | Organic Dust | IL-6, IL-8 | Formoterol | 10⁻¹³ - 10⁻⁶ M | Enhanced release (pro-inflammatory effect) | |

| Human Monocytic Cell Line (THP-1) | Lipopolysaccharide (LPS) | IL-8, TNF-α | Fenoterol (β2-agonist) | Up to 10⁻⁶ M | Significantly decreased release |

Crosstalk with the NF-κB Signaling Pathway

A key mechanism for the anti-inflammatory action of β2-agonists is their interference with the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκBα). This targets IκBα for degradation, releasing the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like IL6 and TNFA.

The cAMP/PKA pathway activated by this compound can interfere with this process. PKA has been shown to phosphorylate the p65 subunit of NF-κB at serine 276. This phosphorylation event can modulate NF-κB's transcriptional activity by enhancing its interaction with transcriptional co-activators like p300/CBP, leading to a complex, context-dependent regulation of gene expression that can result in an overall anti-inflammatory outcome. Studies using formoterol have shown it can decrease the nuclear translocation of NF-κB in bronchial epithelial cells stimulated with cigarette smoke extract.

Experimental Protocols

The following are synthesized, representative protocols for in vitro assessment of this compound's anti-inflammatory effects, based on methodologies described in the literature. Researchers should optimize conditions for their specific experimental systems.

Model System 1: Human Bronchial Epithelial Cells (e.g., BEAS-2B)

Objective: To assess the effect of this compound on TNF-α-induced IL-6 and IL-8 production.

Materials:

-

BEAS-2B cells and appropriate culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

This compound Tartrate solution.

-

Recombinant Human TNF-α.

-

Phosphate Buffered Saline (PBS).

-

ELISA kits for Human IL-6 and IL-8.

-

96-well cell culture plates and ELISA plates.

Protocol:

-

Cell Seeding: Seed BEAS-2B cells into 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Pre-treatment: Remove the culture medium. Add fresh, serum-free medium containing various concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or vehicle control. Incubate for 2 hours.

-

Inflammatory Stimulation: Without removing the drug-containing medium, add TNF-α to a final concentration of 10 ng/mL to the appropriate wells. Include wells with vehicle only (negative control) and TNF-α only (positive control).

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Carefully collect the cell culture supernatants from each well for cytokine analysis.

-

Cytokine Quantification: Perform ELISAs for IL-6 and IL-8 on the collected supernatants according to the manufacturer's protocol.

-

Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the percentage inhibition of cytokine release by this compound compared to the TNF-α only control.

Model System 2: Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the effect of this compound on LPS-induced TNF-α production.

Materials:

-

Ficoll-Paque for PBMC isolation from whole blood.

-

RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin.

-

This compound Tartrate solution.

-

Lipopolysaccharide (LPS) from E. coli.

-

ELISA kit for Human TNF-α.

-

24-well cell culture plates.

Protocol:

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend PBMCs in RPMI medium and seed into 24-well plates at a density of 1 x 10⁶ cells/mL.

-

Pre-treatment: Add this compound (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or vehicle control to the wells. Incubate for 2 hours at 37°C, 5% CO₂.

-

Inflammatory Stimulation: Add LPS to a final concentration of 100 ng/mL to the appropriate wells.

-

Incubation: Incubate the plates for 18-24 hours.

-

Supernatant Collection & Analysis: Centrifuge the plates to pellet the cells. Collect the supernatants and quantify TNF-α concentration using an ELISA kit as per the manufacturer's instructions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro experiment designed to test the anti-inflammatory effects of this compound.

Conclusion and Future Directions

The in vitro evidence strongly suggests that this compound possesses anti-inflammatory properties that complement its primary bronchodilatory function. These effects are primarily mediated through the canonical β2-AR/cAMP/PKA signaling pathway, which appears to exert regulatory control over pro-inflammatory transcription factors such as NF-κB. However, some studies on the racemic mixture, formoterol, indicate the potential for pro-inflammatory effects in certain cell types, highlighting the complexity of β2-adrenergic signaling.

For drug development professionals and researchers, these findings underscore the potential of this compound as a multi-faceted therapeutic agent in inflammatory airway diseases. Future in vitro research should focus on elucidating the precise dose-dependent effects of this compound alone on a wider array of inflammatory mediators to establish robust IC50 values. Furthermore, exploring these signaling pathways in co-culture models that more closely mimic the cellular environment of the airways could provide deeper insights into the therapeutic potential of modulating inflammatory responses with this compound.

References

The Metabolic Pathways of Arformoterol: A Comparative Analysis Across Species

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475), the (R,R)-enantiomer of formoterol (B127741), is a long-acting beta-2 adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). Understanding its metabolic fate across different preclinical species and in humans is crucial for the evaluation of its safety and efficacy profile. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the metabolic transformations and study workflows.

Metabolic Pathways of this compound

The metabolism of this compound primarily proceeds through two major pathways: direct conjugation, mainly via glucuronidation, and O-desmethylation. The relative contribution of these pathways varies between species.

Human Metabolism

In humans, this compound is extensively metabolized, with direct conjugation being the principal route of elimination.[1]

-

Primary Pathway: Glucuronidation: this compound undergoes direct conjugation with glucuronic acid, a reaction catalyzed by multiple uridine (B1682114) diphosphoglucuronosyltransferase (UGT) isozymes.

-

Secondary Pathway: O-Desmethylation: A smaller fraction of this compound is metabolized through O-desmethylation, which is mediated by the cytochrome P450 enzymes CYP2D6 and CYP2C19.[1]

Following oral administration of radiolabeled this compound to healthy subjects, approximately 67% of the dose is recovered in the urine and 22% in the feces over 14 days, with only about 1% excreted as the unchanged drug in urine.[1] Metabolites resulting from O-desmethylation and their subsequent conjugates account for less than 17% of the total dose recovered in urine and feces.

Metabolism in Animal Models

Rat: Studies on the related compound formoterol in rats indicate that the primary route of excretion is through the bile as a conjugate. The main metabolite identified in both urine and bile is the 2-O-glucuronide of formoterol.[2] After oral administration of radiolabeled formoterol, only 1-3% of the radioactivity in plasma was attributed to the unchanged drug, indicating extensive first-pass metabolism.[2] Biliary excretion accounted for approximately 65% of the orally administered dose.

Dog: In dogs, the metabolism of formoterol also involves glucuronidation. However, a significantly larger proportion of the drug is excreted unchanged compared to rats. Following oral administration of radiolabeled formoterol, unchanged drug accounted for over 60% of the initial plasma radioactivity. Biliary excretion in dogs was found to be around 31% of the oral dose.

Monkey: Specific studies detailing the metabolic pathways of this compound in monkeys are limited. However, studies on the effects of formoterol in rhesus monkeys have been conducted. General comparative metabolism studies suggest that non-human primates are genetically closest to humans and can be a relevant model for drug metabolism. Based on data from other species, it is anticipated that metabolism in monkeys would also involve glucuronidation and O-desmethylation.

Quantitative Analysis of this compound Metabolism

The following tables summarize the available quantitative data on the excretion and metabolism of this compound and its racemate, formoterol, in different species.

Table 1: Excretion of Radiolabeled this compound/Formoterol in Different Species

| Species | Route of Administration | % of Dose in Urine | % of Dose in Feces | Unchanged Drug in Urine (%) | Source |

| Human | Oral | 67 | 22 | ~1 | |

| Rat | Oral / IV | 36-45 | 50-56 | Low | |

| Dog | Oral / IV | 36-45 | 50-56 | Higher than rat |

Table 2: Relative Abundance of Unchanged Drug in Plasma

| Species | Route of Administration | Unchanged Drug in Plasma | Time Point | Source |

| Rat | Oral | 1-3% of total radioactivity | Not specified | |

| Dog | Oral | >60% of total radioactivity | Immediately after dosage | |

| Dog | Oral | >20% of total radioactivity | 12 hours post-dosage |

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the metabolic pathways of this compound.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the kinetics of this compound metabolism by human liver microsomal enzymes.

Methodology:

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.5 mg/mL protein), this compound (at various concentrations, e.g., 1-10 µM), and a cofactor mix in a phosphate (B84403) buffer (pH 7.4).

-

Cofactors:

-

For Phase I (O-desmethylation): NADPH is added to initiate the reaction.

-

For Phase II (Glucuronidation): UDPGA (uridine diphosphate (B83284) glucuronic acid) is included. Alamethicin may be added to ensure cofactor access to the enzyme active site within the microsomes.

-

-

Incubation: The reaction is initiated by the addition of the cofactor and incubated at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), which also serves to precipitate the proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein.

-

Analysis: The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the disappearance of the parent drug (this compound) and the formation of its metabolites.

In Vivo Metabolism Study using Radiolabeled this compound in Rats

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats.

Methodology:

-

Radiolabeled Compound: [³H]- or [¹⁴C]-labeled this compound with high radiochemical purity is used.

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Dosing: A single oral or intravenous dose of the radiolabeled this compound is administered to the rats.

-

Sample Collection:

-

Urine and feces are collected at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours) using metabolic cages.

-

Blood samples are collected at various time points to determine the plasma concentration-time profile.

-

At the end of the study, tissues may be harvested to assess drug distribution.

-

-

Sample Processing:

-

Urine and plasma samples are analyzed directly or after extraction.

-

Feces and tissue samples are homogenized and extracted to isolate the drug and its metabolites.

-

-

Analysis:

-

Total radioactivity in each sample is determined by liquid scintillation counting to perform a mass balance analysis.

-

Metabolite profiling is conducted using LC-MS/MS coupled with a radioactivity detector to identify and quantify this compound and its metabolites.

-

Analytical Method: LC-MS/MS for Quantification

Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and its major metabolites.

Typical Parameters:

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly employed.

-

Column: A C18 or similar column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and each of its metabolites to ensure selectivity and sensitivity.

-

Visualizations of Pathways and Workflows

Metabolic Pathway of this compound

References

Methodological & Application

Arformoterol In Vitro Assay Development for Bronchodilation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475) is a long-acting beta-2 adrenergic agonist (LABA) approved for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[1] As the (R,R)-enantiomer of formoterol, this compound exhibits a higher potency and selectivity for the beta-2 adrenergic receptor compared to its (S,S)-enantiomer.[1] Its therapeutic effect is primarily mediated by the relaxation of airway smooth muscle, leading to bronchodilation.[2]

The pharmacological effects of this compound, like other β2-adrenoceptor agonists, are attributed to the stimulation of intracellular adenylyl cyclase.[1] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle.

These application notes provide detailed protocols for in vitro assays to characterize the bronchodilatory effects of this compound, focusing on its activity on human bronchial smooth muscle cells (HBSMCs). The described assays are essential tools for preclinical drug development, enabling the determination of potency, efficacy, and mechanism of action.

Data Presentation

The following tables summarize the in vitro potency of this compound in comparison to other common beta-2 agonists. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

| Compound | Assay Type | Cell/Tissue Type | EC50 (nM) | Reference |

| This compound | cAMP Accumulation | Human Bronchial Smooth Muscle Cells | ~5-10 | Estimated from relative potency data |

| Formoterol (racemic) | cAMP Accumulation | Human Bronchial Smooth Muscle Cells | ~10-20 | Estimated from relative potency data |

| Salmeterol | Inhibition of Proliferation | Human Airway Smooth Muscle Cells | 6.7 | |

| Albuterol (Salbutamol) | Inhibition of Proliferation | Human Airway Smooth Muscle Cells | 110 | |

| Isoproterenol | Inhibition of Proliferation | Human Airway Smooth Muscle Cells | 4.8 | |

| Table 1: Comparative in vitro potency (EC50) of various beta-2 agonists. |

| Parameter | This compound | Racemic Formoterol | Note |

| Relative Potency | 2-fold greater | 1 | This compound is the (R,R)-enantiomer and is twice as potent as the racemic mixture. |

| Table 2: Relative potency of this compound compared to Racemic Formoterol. |

Experimental Protocols

Human Bronchial Smooth Muscle Cell (HBSMC) Culture

This protocol outlines the essential steps for the successful culture of primary HBSMCs, which are a critical component for relevant in vitro studies of bronchodilators.

Materials:

-

Cryopreserved primary Human Bronchial Smooth Muscle Cells (HBSMCs)

-

Smooth Muscle Cell Growth Medium

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Trypsin-EDTA solution (0.05%)

-

Trypsin Neutralizing Solution

-

T-75 cell culture flasks

-

Sterile conical tubes (15 mL and 50 mL)

-

Incubator (37°C, 5% CO2)

-

Water bath (37°C)

-

Biosafety cabinet

Protocol:

-

Thawing of Cryopreserved Cells:

-

Rapidly thaw the cryovial of HBSMCs in a 37°C water bath until a small amount of ice remains.

-

Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Smooth Muscle Cell Growth Medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a 5% CO2 humidified incubator.

-

Change the medium every 2-3 days.

-

-

Subculturing (Passaging) of HBSMCs:

-

When cells reach 80-90% confluency, aspirate the growth medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 3-5 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding an equal volume of Trypsin Neutralizing Solution or growth medium containing serum.

-

Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh growth medium.

-

Seed new T-75 flasks at a density of 5,000 - 10,000 cells/cm².

-

cAMP Accumulation Assay (cAMP-Glo™ Assay)

This protocol describes a bioluminescent assay to measure changes in intracellular cAMP levels in HBSMCs following treatment with this compound.

Materials:

-

HBSMCs cultured in a 96-well white-walled, clear-bottom plate

-

This compound and other test compounds

-

cAMP-Glo™ Assay Kit (Promega)

-

cAMP-Glo™ Lysis Buffer

-

cAMP-Glo™ Detection Solution (containing PKA)

-

Kinase-Glo® Reagent

-

-

Plate shaker

-

Luminometer

Protocol:

-

Cell Plating:

-

Seed HBSMCs in a 96-well white-walled plate at a density of 10,000-20,000 cells per well.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and other test compounds in serum-free medium.

-

Aspirate the growth medium from the cells and replace it with serum-free medium. Incubate for 1-2 hours.

-

Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time (e.g., 15-30 minutes) at room temperature.

-

-

Cell Lysis and cAMP Detection:

-

Add 20 µL of cAMP-Glo™ Lysis Buffer to each well.

-

Incubate for 15 minutes at room temperature on a plate shaker to ensure complete cell lysis.

-

Add 40 µL of cAMP-Glo™ Detection Solution to each well.

-

Incubate for 20 minutes at room temperature.

-

-

Luminescence Measurement:

-

Add 80 µL of Kinase-Glo® Reagent to each well.

-

Incubate for 10 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer. The amount of light generated is inversely proportional to the amount of cAMP present.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Convert the luminescence readings to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.

-

Functional Assay: Collagen Gel Contraction Assay

This assay provides a functional measure of bronchodilation by assessing the ability of this compound to inhibit the contraction of a collagen gel embedded with HBSMCs.

Materials:

-

HBSMCs

-

Rat tail collagen, type I

-

10x Minimum Essential Medium (MEM)

-

Sterile 1N NaOH

-

24-well tissue culture plates

-

Contractile agonist (e.g., histamine (B1213489), methacholine)

-

This compound and other test compounds

-

Digital imaging system and analysis software

Protocol:

-

Preparation of Collagen Gels:

-

On ice, mix 8 parts rat tail collagen, 1 part 10x MEM, and 1 part sterile water.

-

Adjust the pH to 7.2-7.4 with sterile 1N NaOH.

-

Trypsinize and resuspend HBSMCs in serum-free medium to a final concentration of 2 x 10^5 cells/mL.

-

Mix the cell suspension with the collagen solution at a 1:4 ratio (cells:collagen).

-

Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.

-

Allow the gels to polymerize for 1 hour at 37°C.

-

Add 1 mL of growth medium to each well and incubate for 48 hours.

-

-

Compound Treatment and Contraction:

-

Replace the growth medium with serum-free medium and incubate for 24 hours.

-

Pre-treat the gels with various concentrations of this compound or vehicle for 30 minutes.

-

Induce contraction by adding a contractile agonist (e.g., histamine to a final concentration of 10 µM).

-

-

Measurement of Gel Contraction:

-

Capture images of the gels at regular intervals (e.g., every 10 minutes for 1 hour) using a digital imaging system.

-

Measure the area of the gel in each image using image analysis software.

-

Calculate the percentage of gel contraction relative to the initial area.

-

-

Data Analysis:

-

Plot the percentage of contraction against time for each treatment condition.

-

To determine the inhibitory effect of this compound, plot the percentage of inhibition of contraction against the log of the this compound concentration to calculate the IC50 value.

-

Mandatory Visualizations

References

Application Notes and Protocols for Nebulized Arformoterol Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arformoterol (B195475), the (R,R)-enantiomer of formoterol (B127741), is a potent and selective long-acting beta-2 adrenergic agonist (LABA) used clinically for the long-term maintenance treatment of bronchoconstriction in patients with Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] In preclinical research, mouse models are invaluable for studying the efficacy, safety, and mechanisms of action of respiratory drugs like this compound. These application notes provide detailed protocols for the administration of nebulized this compound to mice, covering experimental setup, dosage considerations, and key downstream analyses.

Pharmacology and Mechanism of Action

This compound selectively binds to and activates β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[4] This activation initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway

Activation of the β2-adrenergic receptor by this compound stimulates the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets. This cascade ultimately causes a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, leading to bronchodilation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound and related compounds.

Table 1: Preclinical Dosage and Efficacy in Mouse Models

| Compound | Mouse Model | Dose | Key Findings | Reference |

|---|---|---|---|---|

| Formoterol | Allergic Lung Inflammation | 1, 5, 15 µg/kg | Dose-dependent inhibition of allergen-induced increase in Penh. | |

| Formoterol & Mometasone | Allergic Lung Inflammation | 1/10, 5/10, 1/100, 5/100 µg/kg | Synergistic effect in inhibiting allergen-induced increase in Penh. |

| (R,R)-formoterol | Acute Lung Injury | 10⁻⁶ M | Reduced PMNs in alveolar spaces and suppressed fibrin (B1330869) deposits. | |

Table 2: Clinical Dosage and Pharmacokinetics of this compound

| Dose | Administration | Cmax (pg/mL) | AUC (pg·h/mL) | Trough FEV1 % Increase | Reference |

|---|---|---|---|---|---|

| 15 µg BID | Nebulized | 6.5 | 56.5 | 19.1% | |

| 25 µg BID | Nebulized | - | - | - |

| 50 µg QD | Nebulized | - | - | - | |

Experimental Protocols

Nebulized this compound Administration to Mice

This protocol describes the administration of this compound to mice using a nose-only exposure system.

Materials:

-

This compound tartrate inhalation solution (e.g., 15 mcg/2 mL)

-

Sterile saline for dilution

-

Mouse nose-only inhalation chamber

-

Jet nebulizer (e.g., PARI LC PLUS)

-

Air compressor (e.g., PARI Dura-neb 3000)

-

Syringe pump

-

Pressurized air source

-

Flow meters

Protocol:

-

Animal Acclimatization: Acclimatize mice to the restraint tubes of the nose-only exposure system for several days prior to the experiment to minimize stress.

-

Solution Preparation: Prepare the desired concentration of this compound by diluting the stock solution with sterile saline.

-

Nebulizer Setup:

-

Load the this compound solution into the nebulizer.

-

Connect the nebulizer to the air compressor.

-

Connect the nebulizer output to the inhalation chamber's central aerosol plenum.

-

-

Exposure:

-

Place the mice in the restraint tubes and connect them to the inhalation unit.

-

Turn on the air compressor and syringe pump to begin aerosol generation. A typical air flow rate for a jet nebulizer is around 10 L/min.

-

Exposure duration can vary depending on the study design, with examples ranging from 5 to 45 minutes.

-

-

Post-Exposure Monitoring: Monitor the mice for any adverse reactions during and after exposure.

Bronchoalveolar Lavage (BAL)

BAL is performed to collect cells and fluid from the lungs for analysis of inflammation and other markers.

Materials:

-

Euthanasia supplies

-

70% Ethanol

-

Surgical scissors and forceps

-

Tracheal cannula (e.g., 20-22 gauge)

-

Suture thread

-

1 mL syringe

-

Ice-cold sterile saline or PBS with EDTA (100 µM)

-

15 mL conical tubes on ice

Protocol:

-

Euthanize the mouse via an approved method (e.g., cervical dislocation).

-

Expose Trachea: Wet the fur with 70% ethanol, make a midline incision in the neck, and dissect away the salivary glands to expose the trachea.

-

Cannulate Trachea: Make a small incision in the trachea and insert the cannula, securing it with a suture.

-

Lung Lavage:

-

Instill 0.5-1.0 mL of ice-cold lavage fluid into the lungs through the cannula.

-

Gently aspirate the fluid and collect it in a 15 mL conical tube on ice. Massage the thorax to maximize recovery.

-

Repeat the instillation and aspiration 2-4 times, pooling the collected fluid.

-

-

Cell Processing:

-

Centrifuge the collected BAL fluid (e.g., at 400 x g for 7 minutes at 4°C) to pellet the cells.

-

Aspirate the supernatant for analysis of soluble mediators.

-

Resuspend the cell pellet for cell counting and differential analysis.

-

Lung Function Measurement

Lung function in mice can be assessed using techniques like whole-body plethysmography.

Materials:

-

Whole-body plethysmography system (e.g., Buxco)

-

Methacholine (B1211447) for bronchoprovocation challenge (optional)

Protocol:

-

Acclimatization: Place the conscious, unrestrained mouse in the plethysmography chamber and allow it to acclimate.

-

Baseline Measurement: Record baseline respiratory parameters, such as tidal volume, respiratory rate, and enhanced pause (Penh).

-

This compound Administration: Administer nebulized this compound as described in Protocol 3.1.

-

Post-Dose Measurement: At specified time points after administration, place the mouse back in the plethysmography chamber and record respiratory parameters to assess the bronchodilatory effect.

-

Bronchoprovocation (Optional): To assess airway hyperresponsiveness, expose the mice to increasing concentrations of nebulized methacholine and measure the changes in lung function.

Lung Histopathology

Histopathological analysis of lung tissue can reveal structural changes and inflammation.

Materials:

-

Formalin or other fixative

-

Paraffin (B1166041) embedding supplies

-

Microtome

-

Hematoxylin and Eosin (H&E) stains

Protocol:

-

Tissue Harvest: After euthanasia, carefully dissect the lungs.

-

Fixation: Inflate the lungs with fixative via the trachea at a constant pressure (e.g., 25 cm H₂O) and then immerse the lungs in the fixative for at least 24 hours.

-

Processing and Staining:

-

Process the fixed lung tissue and embed in paraffin.

-

Section the paraffin blocks and mount the sections on slides.

-

Stain the slides with H&E to visualize lung morphology, inflammatory cell infiltration, and any pathological changes.

-

Safety and Toxicology Considerations

-

Carcinogenicity: Long-term studies in mice have shown findings of uterine and cervical endometrial stromal polyps and sarcoma, which are known effects of β2-adrenergic agonists in female rodents.

-

Genetic Toxicology: this compound was not found to be mutagenic or clastogenic in standard assays, including the micronucleus test in mice.

-

Adverse Effects: At high doses, systemic effects typical of beta-agonists can be observed, such as increased heart rate. In a study using formoterol in a mouse model of COPD, the most common treatment-associated adverse events were hypertension and proteinuria.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers utilizing nebulized this compound in mouse models of respiratory disease. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation, contributing to a better understanding of this compound's therapeutic potential and underlying mechanisms.

References

- 1. Role of this compound in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 3. researchgate.net [researchgate.net]

- 4. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC-UV Method for the Quantification of Arformoterol in Human Plasma

Introduction

Arformoterol is the active (R,R)-enantiomer of formoterol (B127741), a long-acting beta-2 adrenergic agonist used for the long-term maintenance treatment of bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD).[1] Pharmacokinetic studies are crucial in drug development to understand the absorption, distribution, metabolism, and excretion of this compound. These studies require a sensitive and reliable analytical method for the accurate quantification of the drug in biological matrices such as plasma. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma, suitable for research and preclinical studies.

Principle

The method employs a solid-phase extraction (SPE) procedure to isolate this compound from plasma proteins and other endogenous interferences.[2] The chromatographic separation is then achieved on a C18 stationary phase with an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier.[3] Quantification is performed by monitoring the UV absorbance at 215 nm.[3]

Experimental Protocols

Materials and Reagents

-

This compound Tartrate reference standard

-

Internal Standard (IS), e.g., Formoterol D6 or a structurally similar compound

-

HPLC grade Acetonitrile and Methanol (B129727)

-

Potassium dihydrogen orthophosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (drug-free, with K2-EDTA as anticoagulant)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Cation-exchange or C18 polymeric cartridges)[2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is required. The specific conditions are summarized in the table below.

| Parameter | Condition | Reference |

| HPLC Column | Agilent C18 (150 mm x 4.6 mm, 5 µm) or equivalent | |

| Mobile Phase | 0.01N KH2PO4 Buffer : Acetonitrile (60:40, v/v), pH adjusted to 3.5 with H3PO4 | |

| Flow Rate | 1.0 mL/min | |

| Column Temperature | 30°C | |

| Detection Wavelength | 215 nm | |

| Injection Volume | 50 µL | - |

| Run Time | Approximately 8-10 minutes |

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Tartrate in 100 mL of methanol. Store at 4°C.

-

Working Standard Solutions: Prepare serial dilutions of the stock solution with mobile phase to create calibration standards ranging from 0.5 ng/mL to 100 ng/mL.

-

Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the IS in methanol.

-

Working IS Solution (10 ng/mL): Dilute the IS stock solution with mobile phase.

-

Quality Control (QC) Samples: Prepare QC samples by spiking drug-free human plasma with this compound at three concentration levels (low, medium, and high; e.g., 1.5, 15, and 75 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for extracting this compound from plasma. Optimization may be required based on the specific SPE cartridge used.

-

Sample Pre-treatment: Thaw plasma samples at room temperature. To 500 µL of plasma in a centrifuge tube, add 50 µL of the working IS solution (10 ng/mL) and vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Dry the cartridge under vacuum for 1-2 minutes.

-

Elution: Elute this compound and the IS from the cartridge using 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. Vortex for 1 minute.

-

Analysis: Transfer the reconstituted sample to an autosampler vial and inject 50 µL into the HPLC system.

Caption: Workflow for this compound quantification in plasma.

Method Validation Summary

The analytical method was validated according to standard bioanalytical guidelines. The key performance characteristics are summarized below.

Table 1: Linearity and Sensitivity

The linearity of the method was evaluated by analyzing calibration standards at eight different concentrations. The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

| Parameter | Result | Reference |

| Linearity Range | 0.5 - 100 ng/mL | - |

| Correlation Coefficient (r²) | > 0.999 | |

| Limit of Detection (LOD) | 0.15 ng/mL | |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

Note: While LC-MS/MS methods can achieve significantly lower LLOQs in the sub-pg/mL range, this HPLC-UV method provides adequate sensitivity for many preclinical applications.

Table 2: Accuracy and Precision

Intra-day and inter-day accuracy and precision were assessed by analyzing QC samples at three concentration levels on three different days.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) (n=18) | Inter-day Accuracy (%) |

| Low | 1.5 | < 5.0% | 95 - 105% | < 6.0% | 94 - 106% |

| Medium | 15.0 | < 4.5% | 97 - 103% | < 5.0% | 96 - 104% |

| High | 75.0 | < 3.0% | 98 - 102% | < 4.0% | 97 - 103% |

Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (%RSD).

Table 3: Extraction Recovery and Matrix Effect

The efficiency of the SPE process was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

| Analyte | Low QC (1.5 ng/mL) | Medium QC (15 ng/mL) | High QC (75 ng/mL) |

| This compound | 88.5% | 91.2% | 90.5% |

| Internal Standard | 89.8% | 90.5% | 90.1% |

Consistent and high recovery demonstrates the effectiveness of the sample preparation method.

Conclusion

The described RP-HPLC-UV method provides a simple, accurate, and precise solution for the quantification of this compound in human plasma. The solid-phase extraction protocol ensures clean sample extracts, minimizing matrix interference and leading to reliable results. This method is well-suited for routine analysis in research settings and for supporting pharmacokinetic studies in drug development.

References

Application Note: Quantification of Arformoterol in Lung Tissue Homogenates by UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Arformoterol (B195475), the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic receptor agonist used in the management of chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated through relaxation of the bronchial smooth muscle.[3][4] Understanding the distribution and concentration of this compound in lung tissue is crucial for preclinical and clinical drug development to assess efficacy and safety. This application note provides a detailed protocol for the sensitive and rapid quantification of this compound in lung tissue homogenates using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The described method is based on a validated approach and is suitable for pharmacokinetic and tissue distribution studies.

Principle of the Method